molecular formula C16H11N3O3 B401359 4-nitro-N-(quinolin-8-yl)benzamide

4-nitro-N-(quinolin-8-yl)benzamide

Cat. No.: B401359
M. Wt: 293.28g/mol
InChI Key: LPVJIMCDCKVFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-nitro-N-(quinolin-8-yl)benzamide can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This reaction is simple to operate and avoids the use of sensitive and expensive metals. The reaction conditions typically involve the use of 8-aminoquinoline as a removable bidentate directing group .

Chemical Reactions Analysis

4-nitro-N-(quinolin-8-yl)benzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, methanol, and DMF .

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28g/mol

IUPAC Name

4-nitro-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11N3O3/c20-16(12-6-8-13(9-7-12)19(21)22)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H,(H,18,20)

InChI Key

LPVJIMCDCKVFHO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2

Origin of Product

United States

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